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Compound of Interest

Compound Name: 9alpha-Bromobudesonide

CAS No.: 313474-59-8

Cat. No.: B124932

Get Quote

Part 1: Strategic Context & Chemical Identity
9

-Bromobudesonide is a critical process-related impurity found in the manufacturing of
Budesonide. It arises primarily during the chemical reconstruction of the 11

-hydroxyl group from

precursors. In regulatory contexts (EP/USP), it is identified as Impurity J.[1]

Chemical Name: 16

,17-[(1RS)-Butylidenebis(oxy)]-9

-bromo-11

,21-dihydroxypregna-1,4-diene-3,20-dione[2][3][4]

CAS Number: 313474-59-8[2][3][5][6]
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Molecular Formula:

[2][3][4][6]

Molecular Weight: 509.43 g/mol [3][4][6]

Regulatory Status: Listed in European Pharmacopoeia (EP) as a specified impurity.

The "Bromohydrin" Route Origin
While many corticosteroids derive their 11

-hydroxyl group via microbiological fermentation, chemical synthesis routes often utilize 9,11-
Anhydro Budesonide (Impurity H) as a pivotal intermediate. The transformation of this

alkene into the 11

-alcohol involves a two-step sequence:

Bromohydrin Formation: Electrophilic addition of HOBr (generated in situ) to form 9

-Bromobudesonide.

Reductive Debromination: Removal of the 9

-bromine to yield Budesonide.

Impurity J represents the isolated intermediate from Step 1 or the result of incomplete reduction

in Step 2.

Part 2: Synthesis Pathway & Mechanism
The synthesis of 9

-Bromobudesonide relies on the stereoselective addition of hypobromous acid (HOBr) across
the 9(11) double bond.

Mechanistic Insight[7][8][9]
Electrophilic Attack: The bromonium ion (
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) approaches the steroid nucleus from the less sterically hindered

-face, forming a cyclic bromonium ion at C9-C11.

Nucleophilic Opening: Water attacks the bridge from the

-face at C11 (trans-diaxial opening), resulting in the 9

-bromo-11

-hydroxy configuration.

Regioselectivity: The reaction is highly regioselective due to the rigid steroid backbone,

ensuring the 11

-hydroxyl group necessary for glucocorticoid activity.

Pathway Visualization
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Caption: The chemical genesis of Impurity J from the 9,11-anhydro precursor and its role as an

intermediate in Budesonide synthesis.

Part 3: Experimental Protocol (Reference Standard
Synthesis)
This protocol describes the targeted synthesis of 9
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-Bromobudesonide for use as a qualitative/quantitative reference standard.

Materials Required[3][6][7][9][10][11]
Precursor: 9,11-Anhydro Budesonide (Impurity H) [CAS: 313474-58-7].[3]

Brominating Agent: N-Bromosuccinimide (NBS) or N-Bromoacetamide (NBA).

Catalyst: Perchloric acid (70%

) or Sulfuric acid (

).

Solvent: Dioxane/Water or Acetone/Water system.

Step-by-Step Methodology
1. Preparation of the Reaction Matrix
Dissolve 1.0 eq (e.g., 5.0 g) of 9,11-Anhydro Budesonide in 50 mL of Dioxane. Ensure

complete dissolution under inert atmosphere (

) at room temperature.

Note: Dioxane is preferred for its solubility profile, but Acetone is a viable, less toxic

alternative.

2. Activation and Bromination
Cool the solution to 10–15°C. Add 1.2 eq of N-Bromosuccinimide (NBS). While stirring, add 5

mL of 10% aqueous Perchloric Acid dropwise over 10 minutes.

Critical Control: The temperature must be controlled to prevent side reactions (e.g., oxidation

of the C21 alcohol). The acid catalyzes the generation of

species.

3. Reaction Monitoring
Maintain stirring at 15°C for 1–2 hours. Monitor reaction progress via TLC (Mobile phase:

DCM/Methanol 95:5) or HPLC.[3][7]
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Endpoint: Disappearance of the less polar

starting material and appearance of the more polar bromohydrin spot.

4. Quenching and Isolation
Once complete, slowly pour the reaction mixture into 500 mL of ice-cold water containing 1%

Sodium Metabisulfite (

).

Function: Metabisulfite neutralizes excess hypobromite/bromine species, preventing

oxidative degradation during workup.

Stir for 30 minutes. The product will precipitate as a white to off-white solid.

5. Purification
Filter the precipitate and wash extensively with water to remove acid and succinimide

byproducts.

Recrystallization: Dissolve the crude solid in minimal hot Methanol or Acetone/Hexane. Cool

slowly to 4°C to crystallize.

Yield Expectation: 75–85%.

Part 4: Analytical Profiling & Characterization
To validate the synthesized material as Impurity J, the following spectral characteristics must be

confirmed.

Mass Spectrometry (LC-MS)
Ionization: ESI (+)

Molecular Ion: Observe

and

.
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Isotope Pattern: A distinct 1:1 doublet for the molecular ion (e.g., m/z 509 and 511) confirms

the presence of a single bromine atom.

Nuclear Magnetic Resonance ( -NMR)
The introduction of the 9

-Br and 11

-OH induces specific shifts compared to Budesonide and the Anhydro precursor.

Proton Position
Chemical Shift (

, ppm)
Multiplicity Diagnostic Note

H-11 ~4.2 - 4.5 Multiplet

Downfield shift due to

geminal -OH and

proximity to 9-Br.

H-4 ~6.02 Singlet

Characteristic of

3-ketone

(unchanged).

H-1, H-2 ~6.2 - 7.3 Doublets diene system

(unchanged).

C18-CH3 ~0.9 - 1.1 Singlet

Shifted due to

conformational

change at ring C.

Acetal H ~4.5 - 4.8 Triplet
Butylidene acetal

proton (unchanged).

Stability & Storage
Sensitivity: 9

-Bromobudesonide is sensitive to light (photolytic debromination) and basic conditions
(epoxide formation).
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Storage: Store at -20°C in amber vials under Argon.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Synthesis and Profiling of 9 -
Bromobudesonide (Impurity J)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b124932/docs#technical-guide-synthesis-and-
profiling-of-9-bromobudesonide-impurity-j]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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